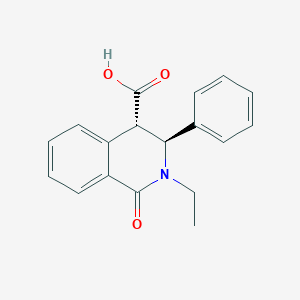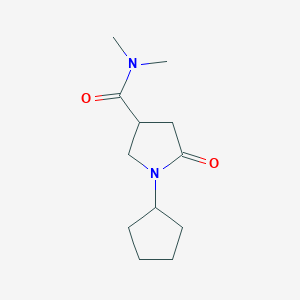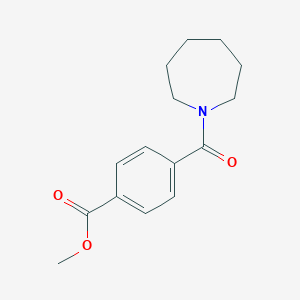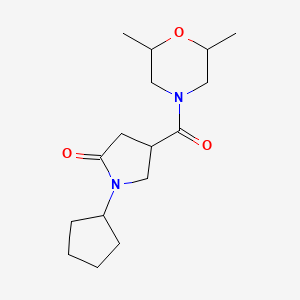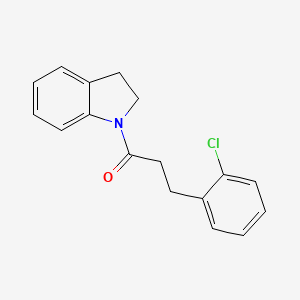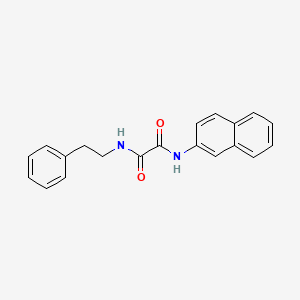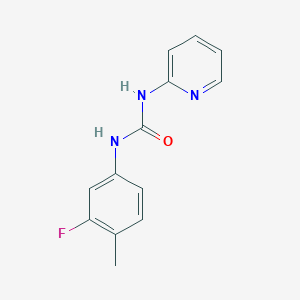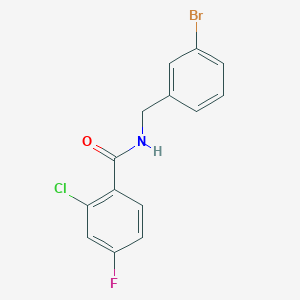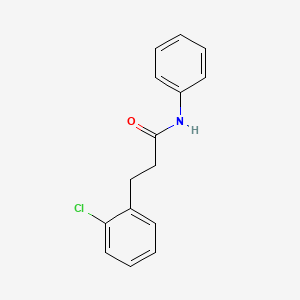
3-(2-chlorophenyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-phenylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a propanamide group.
-
Step 1: Formation of 2-chlorobenzoyl chloride
- React 2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.
- Reaction conditions: Reflux in an inert atmosphere.
-
Step 2: Formation of this compound
- React 2-chlorobenzoyl chloride with aniline in the presence of a base (e.g., pyridine).
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-phenylpropanamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Major products: 2-chlorobenzoic acid.
-
Reduction: : The compound can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Major products: 2-chlorophenylamine.
-
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
- Major products: Substituted phenyl derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-phenylpropanamide
- 3-(4-chlorophenyl)-N-phenylpropanamide
- 3-(2-bromophenyl)-N-phenylpropanamide
Uniqueness
3-(2-chlorophenyl)-N-phenylpropanamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs. For instance, the 2-chloro derivative may exhibit different binding affinities to enzymes compared to the 3-chloro or 4-chloro derivatives, thereby influencing its pharmacological properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCJGGYPMCNWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)
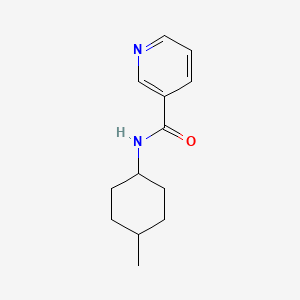
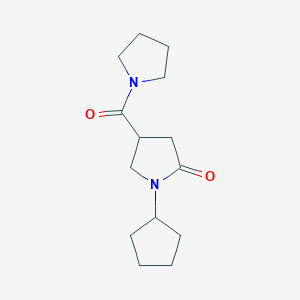
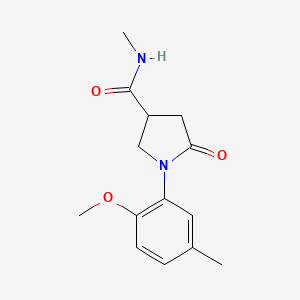
![4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B7460656.png)
![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)
